7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-Dihydro-16-m-chlorophenoxy-w-tetranor-PGF1alpha is a synthetic organic compound belonging to the class of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is a derivative of prostaglandin F1alpha, modified to include a chlorophenoxy group, which enhances its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-16-m-chlorophenoxy-w-tetranor-PGF1alpha involves multiple steps, starting from the base structure of prostaglandin F1alpha. The key steps include:
Hydrogenation: The double bond between carbon atoms 13 and 14 is reduced using hydrogen gas in the presence of a palladium catalyst.
Chlorophenoxy Substitution: The hydroxyl group at position 16 is substituted with a chlorophenoxy group using a nucleophilic substitution reaction. This step typically involves the use of a chlorophenol derivative and a strong base like sodium hydride.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can further saturate the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorophenol derivatives, sodium hydride.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated analogs.
Substitution Products: Various functionalized analogs.
Scientific Research Applications
13,14-Dihydro-16-m-chlorophenoxy-w-tetranor-PGF1alpha has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandin derivatives.
Biology: Investigated for its role in modulating biological processes such as inflammation and smooth muscle contraction.
Medicine: Explored for potential therapeutic applications, including the treatment of glaucoma and other conditions involving prostaglandin pathways.
Mechanism of Action
The compound exerts its effects by interacting with prostaglandin receptors, particularly the prostaglandin F2-alpha receptor. This interaction activates a G-protein coupled receptor pathway, leading to the activation of phosphatidylinositol-calcium second messenger systems. These pathways ultimately result in various physiological responses, including smooth muscle contraction and modulation of inflammatory processes .
Comparison with Similar Compounds
13,14-Dihydro-15-keto-tetranor Prostaglandin F2alpha: A metabolite of prostaglandin F2alpha with similar biological activity.
13,14-Dihydro-16,16-difluoro Prostaglandin E1: An analog of prostaglandin E1 with enhanced stability due to the presence of fluorine atoms.
Uniqueness: 13,14-Dihydro-16-m-chlorophenoxy-w-tetranor-PGF1alpha is unique due to the presence of the chlorophenoxy group, which enhances its stability and biological activity compared to other prostaglandin derivatives. This modification allows for more targeted and effective interactions with prostaglandin receptors, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C22H33ClO6 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid |
InChI |
InChI=1S/C22H33ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h5-7,12,16,18-21,24-26H,1-4,8-11,13-14H2,(H,27,28)/t16-,18-,19-,20+,21-/m1/s1 |
InChI Key |
XECZBZWECQIBDA-LELZANKISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](COC2=CC(=CC=C2)Cl)O)CCCCCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)CCC(COC2=CC(=CC=C2)Cl)O)CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.